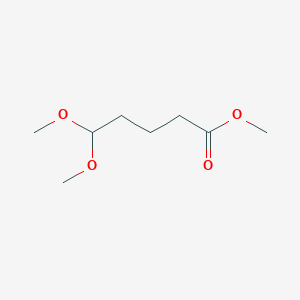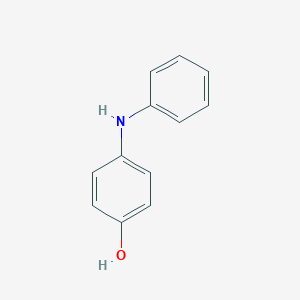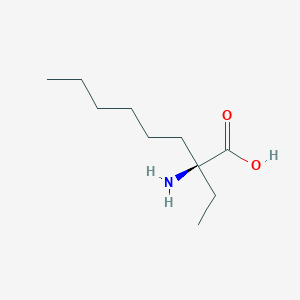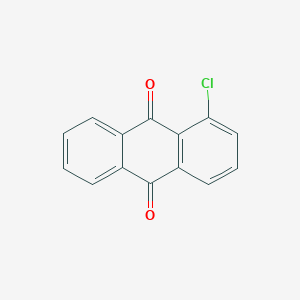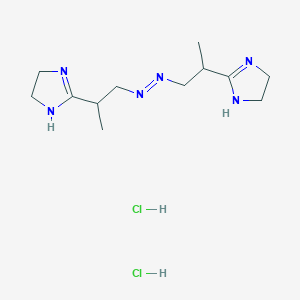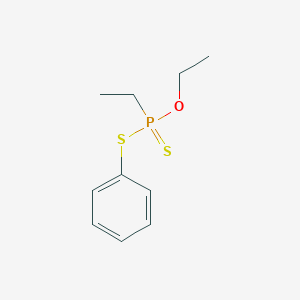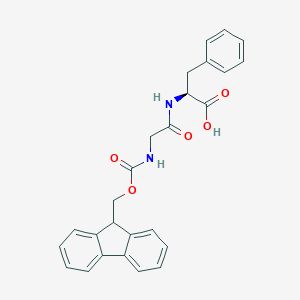
1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is a beta-carboline derivative with a trifluoromethyl group attached. Beta-carbolines are a group of indole alkaloids that are notable for their presence in a variety of medicinal plants and for their neurological effects . The trifluoromethyl group is a functional group that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely be complex due to the presence of the beta-carboline and trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s structure and reactivity .
Chemical Reactions Analysis
The chemical reactions involving “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely be influenced by the presence of the trifluoromethyl group, which is known to affect the reactivity of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely be influenced by the presence of the trifluoromethyl group, which is known to affect the properties of compounds .
Mechanism of Action
The mechanism of action of “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely depend on its specific structure and the context in which it is used. For example, many beta-carbolines have been found to have neurological effects, while the trifluoromethyl group is often used in pharmaceuticals to adjust the steric and electronic properties of a lead compound .
Safety and Hazards
properties
IUPAC Name |
1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHHRXTCMKWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372345 |
Source


|
| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
112037-78-2 |
Source


|
| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

